4-aminobutane-1-sulfonic acid
CAS No.: 14064-34-7
Cat. No.: VC2007509
Molecular Formula: C4H11NO3S
Molecular Weight: 153.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14064-34-7 |
---|---|
Molecular Formula | C4H11NO3S |
Molecular Weight | 153.2 g/mol |
IUPAC Name | 4-aminobutane-1-sulfonic acid |
Standard InChI | InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8) |
Standard InChI Key | KNILZINKISHVIQ-UHFFFAOYSA-N |
SMILES | C(CCS(=O)(=O)O)CN |
Canonical SMILES | C(CCS(=O)(=O)O)CN |
Introduction
Chemical Properties
Physical and Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 153.20 g/mol | |
Density | 1.311 g/cm³ | |
Molecular Formula | C₄H₁₁NO₃S | |
SMILES | C(CCS(=O)(=O)O)CN | |
InChIKey | KNILZINKISHVIQ-UHFFFAOYSA-N |
The compound’s structure consists of a sulfonic acid group (-SO₃H) at the terminal position of a butane chain, with an amino group at the fourth carbon. This configuration enables hydrogen bonding and ionic interactions, influencing its solubility and reactivity.
Biological Activity and Applications
Anticancer Properties
4-Aminobutane-1-sulfonic acid demonstrates in vitro anticancer activity by targeting sulfonic acid groups on cancer cell surfaces. Key findings include:
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Mechanism: Binds to sulfonic acid residues, disrupting hydrogen bonding between water and proteins, thereby inhibiting cell proliferation .
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Efficacy: Exhibits growth inhibition in A549 lung cancer cells at low concentrations .
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Therapeutic Potential: Proposed as a candidate for cancer treatment due to its ability to act at low doses without severe toxicity .
Biochemical Buffering Agent
The compound is utilized in pH stabilization during biochemical assays:
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Role: Maintains stable pH environments for enzyme reactions and protein interactions.
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Solubility: Compatible with water and organic solvents, enhancing its utility in diverse experimental setups .
Structural and Dynamic Properties
Solid-State 17O NMR Studies
Variable-temperature 17O NMR experiments reveal sulfonate (-SO₃⁻) rotational dynamics in crystalline 4-aminobutane-1-sulfonic acid:
Property | Value | Source |
---|---|---|
Activation Energy | 45 ± 1 kJ/mol | |
Rotational Jump Rate | 10²–10⁵ s⁻¹ | |
Hydrogen Bonding | Stabilizes transition states |
Key Insights:
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Sulfonate Mobility: The -SO₃⁻ group undergoes 3-fold rotational jumps, influenced by hydrogen bonding networks in the crystal lattice .
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Energy Barriers: Activation energies correlate with hydrogen bond strength differences between ground and transition states .
Research and Applications
Comparative Analysis with Related Compounds
Environmental and Industrial Relevance
While direct environmental data is limited, its structural analogs (e.g., sulfanilic acid) are linked to landfill leachates, suggesting potential environmental persistence . Industrial applications include intermediates in sulfonamide synthesis .
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